4-Methyl-2,7-diazabicyclo[3.3.0]octane
Description
4-Methyl-2,7-diazabicyclo[3.3.0]octane is a bicyclic compound featuring a fused bicyclo[3.3.0]octane scaffold with two nitrogen atoms at positions 2 and 7 and a methyl substituent at position 2. This structure combines the rigidity of the bicyclic framework with the electronic and steric effects of nitrogen and methyl groups, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methyl-1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-b]pyrrole |
InChI |
InChI=1S/C7H14N2/c1-5-2-9-7-4-8-3-6(5)7/h5-9H,2-4H2,1H3 |
InChI Key |
ZJUCOCSYMWOBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2C1CNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues of Bicyclo[3.3.0]octane Derivatives
Key Observations :
- Nitrogen vs. Oxygen Substitution: 3,7-Dioxabicyclo[3.3.0]octane derivatives (e.g., compounds from Magnolia liliflora and Diphylleia sinensis) exhibit reduced basicity compared to diaza analogs, influencing their solubility and hydrogen-bonding interactions .
Physicochemical Properties
- Basicity : Diazabicyclo[3.3.0]octanes exhibit higher basicity than dioxa analogs due to nitrogen lone pairs, impacting their reactivity in proton-coupled reactions .
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